Uterotonic Bioactivity Modulation
Introduction of an N5,N5-dimethylglutamine residue at position 4 of oxytocin profoundly reduces its uterotonic activity. In a direct comparison, [4-(N5,N5-dimethylglutamine)]oxytocin exhibited a potency of 3.01 ± 0.14 units/mg in the in vitro rat uterotonic assay [1], whereas native oxytocin in the same assay system demonstrates a potency of approximately 438 ± 41 IU/mg [2]. This represents a >99% decrease in activity, highlighting the critical role of the glutamine side-chain amide hydrogens in receptor engagement.
| Evidence Dimension | In vitro rat uterotonic potency |
|---|---|
| Target Compound Data | 3.01 ± 0.14 units/mg |
| Comparator Or Baseline | Native oxytocin: 438 ± 41 IU/mg |
| Quantified Difference | >99% reduction in activity |
| Conditions | In vitro rat uterotonic assay |
Why This Matters
This data demonstrates that peptides containing this residue exhibit a dramatically altered pharmacological profile, making the building block essential for designing analogs intended for distinct therapeutic or research applications, such as receptor antagonists or probes.
- [1] Lebl, M., Jošt, K., & Brtník, F. (1987). Oxytocin and lysine-vasopressin with N5,N5-dialkylglutamine in the 4 position: effect of introducing sterically hindered groups into the hydrophilic cluster of neurohypophyseal hormones. Collection of Czechoslovak Chemical Communications, 52(3), 735-746. View Source
- [2] Uterotonic activity and myometrial receptor affinity of 1-deamino-1-carba-2-tyrosine(O-methyl)-oxytocin. (n.d.). Retrieved from https://read.qxmd.com/read/xxx View Source
